molecular formula C24H22N6O2S2 B2745430 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione CAS No. 673454-23-4

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione

Cat. No. B2745430
CAS RN: 673454-23-4
M. Wt: 490.6
InChI Key: ZVGNZVHJGYNIFC-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is an aromatic compound composed of a pyrimidine ring fused to an imidazole ring. Purines, including substituted members and their tautomers, are planar and aromatic due to delocalization of their pi electrons .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazolylsulfanyl and dihydro-isoquinolinyl groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific locations and orientations of its functional groups. For instance, the sulfanyl group (-SH) in the benzothiazolylsulfanyl moiety could potentially be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound interacts with biological systems, its purine core could potentially allow it to interact with nucleic acids or other purine-interacting entities within the cell .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), future work could involve optimizing its structure for increased efficacy .

properties

CAS RN

673454-23-4

Product Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione

Molecular Formula

C24H22N6O2S2

Molecular Weight

490.6

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H22N6O2S2/c1-28-20-19(21(31)27-23(28)32)30(12-13-33-24-25-17-8-4-5-9-18(17)34-24)22(26-20)29-11-10-15-6-2-3-7-16(15)14-29/h2-9H,10-14H2,1H3,(H,27,31,32)

InChI Key

ZVGNZVHJGYNIFC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NC6=CC=CC=C6S5

solubility

not available

Origin of Product

United States

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